molecular formula C22H30N2O4S2 B4535810 methyl 2-[({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate

methyl 2-[({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate

Cat. No. B4535810
M. Wt: 450.6 g/mol
InChI Key: LLRQMABLAPBHCN-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals with potential biological activities, featuring a thiophene core structure. Thiophene derivatives are of considerable interest in medicinal chemistry due to their diverse pharmacological properties.

Synthesis Analysis

Compounds with thiophene core structures, such as the one described, are typically synthesized through reactions that involve building the thiophene ring or modifying an existing thiophene structure through substitution reactions. A common approach for synthesizing thiophene derivatives involves cyclization reactions, starting from precursors with suitable functional groups to form the thiophene ring, followed by further functionalization of the ring through various organic reactions (Joice Thomas et al., 2017).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including their stereochemistry and conformation, can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information on the arrangement of atoms within the molecule and the configuration of its functional groups (Vasu et al., 2004).

Chemical Reactions and Properties

Thiophene derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. These reactions can be used to introduce different substituents into the thiophene ring, altering the compound's chemical properties and biological activity (Silvo Zupančič et al., 2009).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as melting point, boiling point, solubility, and crystal structure, are influenced by the nature of the substituents attached to the thiophene ring. These properties are crucial for determining the compound's suitability for different applications, including its formulation into drugs (A. Ramazani et al., 2011).

properties

IUPAC Name

methyl 2-[2-(3,4-diethoxyphenyl)ethylcarbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-6-16-14(4)30-20(19(16)21(25)26-5)24-22(29)23-12-11-15-9-10-17(27-7-2)18(13-15)28-8-3/h9-10,13H,6-8,11-12H2,1-5H3,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRQMABLAPBHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=S)NCCC2=CC(=C(C=C2)OCC)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({[2-(3,4-diethoxyphenyl)ethyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
Reactant of Route 2
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methyl 2-[({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
Reactant of Route 3
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methyl 2-[({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
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Reactant of Route 4
methyl 2-[({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
Reactant of Route 5
methyl 2-[({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-[({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate

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